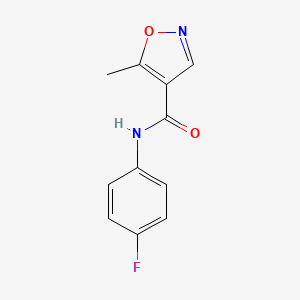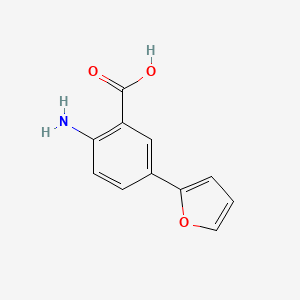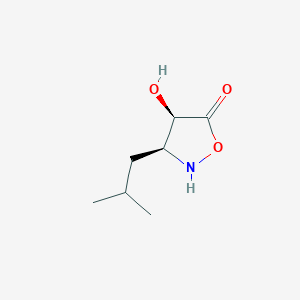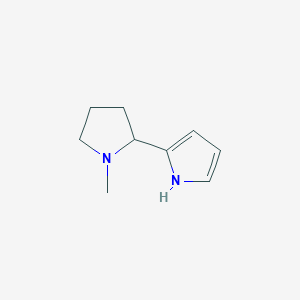![molecular formula C40H44NOP B12874063 (1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a binaphthyl backbone with a dicyclohexylphosphino group and a dimethylaniline moiety, making it a versatile ligand in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline typically involves multiple steps:
Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Introduction of the Dicyclohexylphosphino Group: The dicyclohexylphosphino group is introduced via a phosphination reaction, often using a phosphine reagent.
Attachment of the Dimethylaniline Moiety: The final step involves the attachment of the dimethylaniline moiety through an etherification reaction, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaniline moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
科学的研究の応用
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, owing to its unique reactivity and stability.
作用機序
The mechanism of action of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline involves its role as a ligand in catalytic processes. The compound forms complexes with metal ions, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific catalytic process and the metal ion used.
類似化合物との比較
Similar Compounds
(1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol: This compound shares a similar binaphthyl backbone and dicyclohexylphosphino group but lacks the dimethylaniline moiety.
(1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ylamine: Similar structure but with an amine group instead of the dimethylaniline moiety.
Uniqueness
The uniqueness of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline lies in its combination of the binaphthyl backbone, dicyclohexylphosphino group, and dimethylaniline moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C40H44NOP |
|---|---|
分子量 |
585.8 g/mol |
IUPAC名 |
3-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]oxy-N,N-dimethylaniline |
InChI |
InChI=1S/C40H44NOP/c1-41(2)31-16-13-17-32(28-31)42-37-26-24-29-14-9-11-22-35(29)39(37)40-36-23-12-10-15-30(36)25-27-38(40)43(33-18-5-3-6-19-33)34-20-7-4-8-21-34/h9-17,22-28,33-34H,3-8,18-21H2,1-2H3 |
InChIキー |
RJHRPIOAJHLQAO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)




![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)



![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
